[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate
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Overview
Description
[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate is a complex organic compound with a unique structure that includes acetoxy, hydroxy, oxo, phenylethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester bonds. Common reagents used in the synthesis include acetic anhydride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may yield alcohols.
Scientific Research Applications
[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of [(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate can be compared with other similar compounds, such as:
- [(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl] acetate
- [(2R,3S,5R)-3-acetoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl] acetate
These compounds share similar structural features but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity
Properties
Molecular Formula |
C17H20O8 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3/t13?,14-,15-,16-,17?/m1/s1 |
InChI Key |
UTVQSHZMJQVVST-CUQMJCILSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC |
Origin of Product |
United States |
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